molecular formula C6H9BrN2 B3145754 1-(2-bromoethyl)-2-methyl-1H-imidazole CAS No. 581103-38-0

1-(2-bromoethyl)-2-methyl-1H-imidazole

Cat. No. B3145754
CAS RN: 581103-38-0
M. Wt: 189.05 g/mol
InChI Key: IFTYLSWVLWWBMR-UHFFFAOYSA-N
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Description

The compound “1-(2-bromoethyl)-2-methyl-1H-imidazole” is a derivative of imidazole, which is a heterocyclic organic compound. Imidazole derivatives are often used in organic synthesis and in the production of various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, bromoethyl compounds can generally be synthesized through nucleophilic substitution reactions . For instance, 2-(2-bromoethyl)-1,3-dioxolane can be synthesized via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Chemical Reactions Analysis

Bromoethyl compounds can participate in various chemical reactions, including nucleophilic substitutions and Grignard reactions . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, bromoethylbenzene, a related compound, is a combustible liquid that is harmful if swallowed and causes serious eye irritation .

Scientific Research Applications

Antimicrobial Properties

1-(2-Bromoethyl)-2-Methyl-1H-Imidazole and its derivatives have been studied for their antimicrobial properties. A study by Heeres and van Cutsem (1981) found that 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles, a class which includes variants of the compound , exhibited significant in vitro activity against dermatophytes, yeast, other fungi, and Gram-positive bacteria. Some of these compounds also demonstrated good activity against Candida albicans in vivo (Heeres & van Cutsem, 1981).

Chemical Synthesis and Properties

The compound's utility in chemical synthesis is evident in various studies. Lobana, Sultana, and Butcher (2011) discussed the conversion of 2-Mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole, showcasing the compound's role in synthesizing complex chemical structures (Lobana, Sultana, & Butcher, 2011). Amosova et al. (2018) utilized a variant of this compound in the regioselective synthesis of novel heterocyclic systems, highlighting its role in creating biologically active heterocyclic systems (Amosova et al., 2018).

Applications in Novel Drug Synthesis

The role of imidazole derivatives in drug synthesis is well-documented. Narwal et al. (2012) synthesized various derivatives including 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole, highlighting the compound's significance in creating potent antimicrobial agents (Narwal et al., 2012). Furthermore, the study by Patil et al. (2010) synthesized N-heterocyclic carbene–silver acetate complexes from imidazole derivatives, which were evaluated for antimicrobial activities and cytotoxicity, indicating potential therapeutic applications (Patil et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of “1-(2-bromoethyl)-2-methyl-1H-imidazole”. For instance, in a nucleophilic substitution reaction, the bromoethyl group could act as a leaving group .

Safety and Hazards

As with any chemical compound, handling “1-(2-bromoethyl)-2-methyl-1H-imidazole” would require appropriate safety measures. For example, bromoethyl ether, a related compound, is considered hazardous and requires protective gloves, clothing, and eye protection during handling .

Future Directions

The future directions for research and applications of “1-(2-bromoethyl)-2-methyl-1H-imidazole” would depend on its specific properties and potential uses. Given the wide range of applications for imidazole derivatives in pharmaceuticals and organic synthesis, there could be many potential avenues for further exploration .

properties

IUPAC Name

1-(2-bromoethyl)-2-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTYLSWVLWWBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

581103-38-0
Record name 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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